Quinazolin-2(1H)-one hydrochloride can be derived from various synthetic routes involving anthranilic acid derivatives or isatoic anhydride as starting materials. It is classified under heterocyclic compounds, specifically as a bicyclic compound with potential pharmacological applications. Its classification is further supported by its structural features, which include a carbonyl group at the 2-position and a nitrogen atom at the 1-position of the quinazoline ring.
The synthesis of Quinazolin-2(1H)-one hydrochloride can be achieved through several methods:
Quinazolin-2(1H)-one hydrochloride has a molecular formula of and a molecular weight of approximately 188.7 g/mol. The structure features:
The compound's three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, confirming its structural integrity and purity.
Quinazolin-2(1H)-one hydrochloride participates in various chemical reactions:
The mechanism of action for Quinazolin-2(1H)-one hydrochloride involves interaction with specific biological targets:
Studies have indicated that modifications on the quinazoline structure can significantly enhance its affinity and selectivity towards these targets, thereby improving therapeutic efficacy .
Quinazolin-2(1H)-one hydrochloride typically appears as a white to off-white crystalline solid. Its melting point ranges around 200°C, indicating good thermal stability.
Analytical techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are commonly employed to characterize these properties further.
Quinazolin-2(1H)-one hydrochloride has several applications in scientific research:
Quinazolinone scaffolds emerged as structurally significant heterocycles in the mid-19th century. The foundational work began in 1869, when German chemist Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid. This bicyclic compound was initially termed "bicyanoamido benzoyl" [1] [4]. The parent heterocycle, quinazolin-2(1H)-one, was structurally characterized by Bischler and Lang in 1895 through decarboxylation of 2-carboxyquinazoline derivatives [6] [7]. The name "quinazoline" was formally proposed by Weddige in 1887, reflecting its isomeric relationship with cinnoline and quinoxaline [1]. This period established the core chemical identity of quinazolinones as benzene-fused pyrimidin-2(1H)-one systems, classified into three tautomeric forms based on oxo-group positioning: 2(1H)-, 4(3H)-, and 2,4(1H,3H)-diones [4]. Early investigations revealed their stability in acidic/basic media and unique reactivity patterns, such as electrophilic substitutions at C6/C8 and nucleophilic additions at C4 [4] [7].
Table 1: Key Chemical Characteristics of Quinazolin-2(1H)-one Hydrochloride
Property | Value/Description | Reference |
---|---|---|
Chemical Formula | C₈H₇ClN₂O | [5] |
Molar Mass | 182.61 g/mol | [5] |
Tautomeric Forms | 2(1H)-one, 4(3H)-one, 2,4(1H,3H)-dione | [4] |
Electrophilic Reactivity | Nitration at C6 > C8 > C5 > C7 | [4] |
Nucleophilic Reactivity | Additions at C4 position | [4] |
Early synthetic routes to quinazolin-2(1H)-ones relied on condensation reactions exploiting anthranilic acid derivatives. The landmark Niementowski synthesis (1895) involved heating anthranilic acid with formamide at 125–130°C, yielding 3,4-dihydro-4-oxoquinazoline (4(3H)-quinazolinone) via o-amidobenzamide intermediates [1] [8]. This method was later adapted for 2(1H)-quinazolinones using anthranilonitrile or benzamides with nitriles [4]. A significant advancement came from Grimmel, Guinther, and Morgan, who developed a cyclocondensation protocol using o-aminobenzoic acids, amines, and PCl₃ in toluene to produce 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines [4] [8].
Modern green methodologies have enhanced these classical approaches:
Table 2: Evolution of Synthetic Methods for Quinazolin-2(1H)-one Derivatives
Method | Conditions | Yield (%) | Reaction Time | Advantages |
---|---|---|---|---|
Classical Niementowski | Formamide, 130°C | 65–80 | 3–6 hours | Broad substrate scope |
Microwave Niementowski | MW, 300 W, solvent-free | 85–92 | 10–15 min | Energy-efficient, rapid |
Ionic liquid catalysis | [BMIm]BF₄, I₂, 80°C | 90–95 | 1–2 hours | Recyclable catalyst |
I₂/DMSO oxidative annulation | DMSO, 100°C, open air | 88–94 | 4 hours | No metal catalysts |
Quinazolin-2(1H)-one serves as a privileged scaffold for bioactive compound libraries due to its structural versatility and capacity for diverse substitutions. The C2, N1, N3, and C6 positions are key modifiable sites for structure-activity relationship (SAR) optimization [2] [9]. Recent expansions include:
Table 3: Bioactive Libraries Derived from Quinazolin-2(1H)-one Core
Biological Target | Derivative Class | Key Structural Features | Potency (IC₅₀/MIC) |
---|---|---|---|
EGFR Tyrosine Kinase | C2-amide derivatives | N1-(4-chlorobenzamide), C6-NO₂ | 0.07 μM (MCF-7) |
Bacterial DHFR | Triazole-quinazolinone hybrids | C3-(1,2,3-triazolylmethyl), C6-OMe | MIC: 2 μg/mL (S. aureus) |
GABA-A Receptor | 3-(1,3,4-thiadiazolyl) derivatives | C2-styryl, N3-ethyl | Seizure delay: 180 sec |
The scaffold’s adaptability is further evidenced in multi-target agents like Schiff base derivatives (e.g., compound 6d), which inhibit COX-2/LDHA enzymes (IC₅₀: 1.8–2.3 μM) and exhibit anti-colorectal cancer activity against HCT-116 cells [3]. ADMET predictions for advanced derivatives indicate >85% human intestinal absorption and P-glycoprotein inhibition potential, underscoring their drug-likeness [3] [9].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: